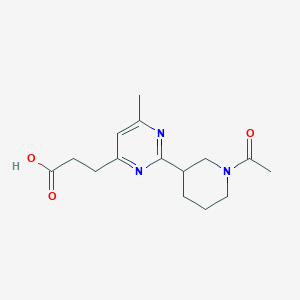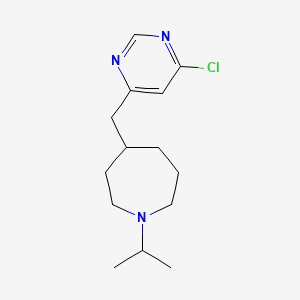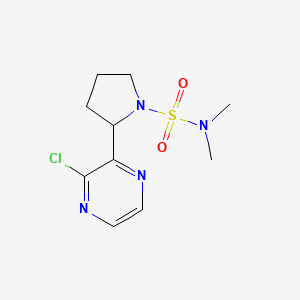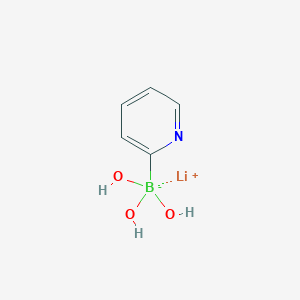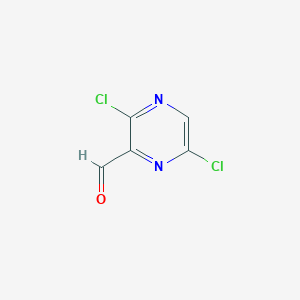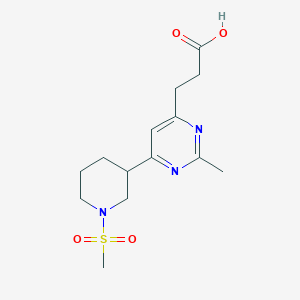
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
Overview
Description
Synthesis Analysis
There is a supporting information document that might contain relevant synthesis information, but the details are not directly accessible .Molecular Structure Analysis
I found a couple of articles that might contain information on similar compounds, but the specific molecular structure analysis for this compound is not directly available .Scientific Research Applications
Reactivity in Organic Synthesis
Studies on similar compounds, like 2-substituted 3-ethylsulfonylpyridines, demonstrate the potential of 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid in organic synthesis. These compounds exhibit a range of reactivities, such as transformation into derivatives and reactions with various agents, which can be critical for developing new chemical entities (Rouchaud, Neus, & Moulard, 1997).
Novel Compound Synthesis
This compound is also relevant in the synthesis of novel chemical structures. For instance, in the synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines, compounds with structural similarities have been used as intermediates, indicating the potential of this compound in synthesizing novel structures with diverse applications (Jahanshahi et al., 2018).
Antiproliferative Activity
Compounds structurally similar to 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid have been studied for their antiproliferative activity against human cancer cell lines. This suggests potential research applications in cancer treatment (Mallesha et al., 2012).
Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules containing similar structural elements has shown potential anticonvulsant and antinociceptive activities. This implies that 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid could have applications in neurological research (Kamiński et al., 2016).
Aurora Kinase Inhibition
Similar compounds have been explored as Aurora kinase inhibitors, suggesting possible applications of this compound in researching cancer treatments, particularly in targeting specific enzymes crucial for cell division and cancer progression (ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research on compounds with similar structures, such as piperidine-containing pyrimidine imines, has demonstrated antibacterial activity, suggesting potential applications in antimicrobial studies and drug development (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-15-12(5-6-14(18)19)8-13(16-10)11-4-3-7-17(9-11)22(2,20)21/h8,11H,3-7,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXLKRWNQRBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN(C2)S(=O)(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




